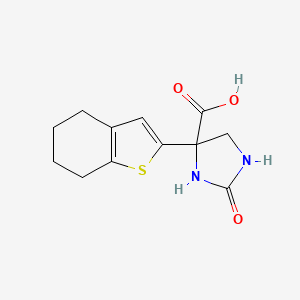

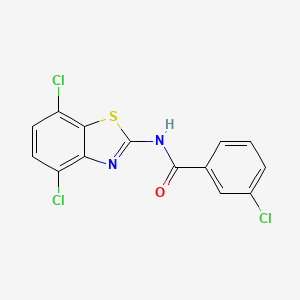

![molecular formula C17H16FNOS B2915746 (E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide CAS No. 882748-97-2](/img/structure/B2915746.png)

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide, commonly referred to as PFMP, is a synthetic compound that has been studied for its potential therapeutic applications. PFMP is a member of the amide class of compounds and is composed of a nitrogen atom, a carbon atom, and a sulfur atom, as well as two phenyl rings and a fluorine atom. PFMP has a wide range of biochemical and physiological effects, and is being studied for its potential to be used in a variety of medical treatments.

科学的研究の応用

Inverted Perovskite Solar Cells

The compound has been utilized in the development of inverted perovskite solar cells . An amphoteric organic salt derived from this compound, known as 4FPEAPSA , is designed to optimize film morphology and energy level alignment at the perovskite interface . This treatment promotes the growth of a void-free, coarse-grained, and hydrophobic film, which is essential for enhancing the efficiency and stability of solar cells. The use of 4FPEAPSA has led to an increase in device efficiency to 25.03% , with improved storage, heat, and humidity stability .

Organic Synthesis

In the realm of organic chemistry, derivatives of this compound are used in the synthesis of complex molecules. For instance, bis(4-fluorophenyl)methanol , a related compound, is utilized in various synthetic pathways due to its unique structural and electronic properties .

Electrophilic Fluorination

This compound is also involved in selective electrophilic fluorination reactions. Such reactions are crucial for the synthesis of fluorinated organic compounds, which have significant applications in medicinal chemistry and materials science .

Defect Passivation in Semiconductors

The compound’s derivatives can interact chemically with semiconductor films to passivate defects such as iodine and formamidine vacancies. This interaction tends to revert the Fermi level of the semiconductor to its defect-free state, which is vital for the performance of electronic devices .

Crystal Orientation and Growth

Treatment with derivatives of this compound induces crystal orientation, which is a key factor in the growth of high-quality semiconductor films. This is particularly important in the manufacturing of electronic devices where precise crystallographic orientation is required .

Hydrophobic Surface Coating

The compound’s derivatives can be used to create hydrophobic surfaces on films. This property is beneficial in applications where water resistance is needed, such as in certain types of sensors and electronic devices .

Energy Level Alignment

In the field of electronics, energy level alignment is crucial for the efficient operation of devices. Derivatives of this compound are used to achieve optimal energy level alignment at interfaces, thereby reducing carrier recombination loss and improving device performance .

Morphology Control in Thin Films

The compound is instrumental in controlling the morphology of thin films in electronic devices. A coarse-grained and void-free morphology is desirable for enhancing the electrical properties and overall performance of these devices .

特性

IUPAC Name |

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNOS/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEYCBYVOFGREZ-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

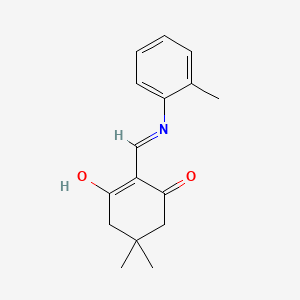

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915673.png)

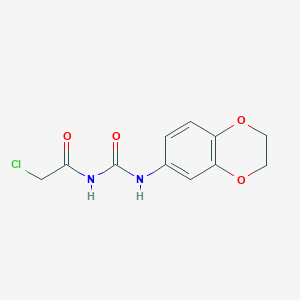

![methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride](/img/structure/B2915675.png)

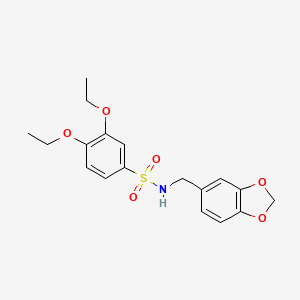

![6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915676.png)

![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915678.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915679.png)

![Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate](/img/structure/B2915686.png)